![molecular formula C9H9FO4S B3372385 5-(Ethanesulfonyl)-2-fluorobenzoic acid CAS No. 898258-55-4](/img/structure/B3372385.png)
5-(Ethanesulfonyl)-2-fluorobenzoic acid
Overview
Description
Ethanesulfonic acid is a type of alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is ethyl . It’s a conjugate acid of an ethanesulfonate .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For Ethanesulfonic acid, it has a molecular formula of C2H6O3S, an average mass of 110.132 Da, and a mono-isotopic mass of 110.003761 Da .Scientific Research Applications
Chemical Shift as Acidity Probe in Frozen Media
The impact of freezing on the acidity of electrolyte solutions, with implications for the behavior of weak acids like 5-(ethanesulfonyl)-2-fluorobenzoic acid in frozen media, was investigated. Using 3-fluorobenzoic acid as a proxy, the study revealed that freezing can significantly alter the acidity of solutions, affecting the solubility and reactivity of compounds. This finding is crucial for understanding the behavior of chemical species in cryogenic conditions, including those relevant to environmental chemistry and pharmaceutical storage (Robinson et al., 2006).
Optimization in Synthesis Processes
Research focusing on the optimization of synthesis processes for compounds structurally related to 5-(ethanesulfonyl)-2-fluorobenzoic acid has been conducted. For instance, the synthesis of methyl 2-amino-5-fluorobenzoate from 3-fluorobenzoic acid was optimized, highlighting the importance of selecting the best synthesis route for achieving high yields and purity, which is relevant for the industrial production of related compounds (Yin Jian-zhong, 2010).
Synthesis of Insecticidal Compounds
The synthesis of 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, using 4-fluoro-3-phenoxybenzoic acid as a starting point, was explored for its insecticidal activity. Although not directly using 5-(ethanesulfonyl)-2-fluorobenzoic acid, this research demonstrates the potential of fluorinated benzoic acid derivatives in the development of new agrochemicals (Mohan et al., 2004).
Synthesis of Organic Synthesis Intermediates
Safety and Hazards
properties
IUPAC Name |
5-ethylsulfonyl-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYNVXLVMKJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethanesulfonyl)-2-fluorobenzoic acid | |
CAS RN |
898258-55-4 | |
Record name | 5-(ethanesulfonyl)-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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